Demethylbellidifolin

Aldose Reductase Inhibition Diabetic Complications Polyol Pathway

Demethylbellidifolin (DMB; 1,3,5,8-tetrahydroxyxanthone) is the most potent naturally-derived aldose reductase inhibitor among Swertia xanthones (IC50 1.29±0.16 μM vs. human recombinant AR). Unlike bellidifolin, DMB uniquely activates both Nrf2/ARE cardioprotective pathways and DDAH-mediated endothelial ADMA reduction—a dual-mechanism profile unmatched by 3-methoxy analogs. Validated in db/db diabetic mouse models for renal function improvement. The aglycone form demonstrates a non-proapoptotic profile in γ-irradiated lymphocyte models, distinguishing it from proapoptotic glucoside derivatives. Procure DMB when experimental design demands maximum AR inhibition potency, integrated cardiovascular protection, or aglycone-specific SAR comparisons in radioprotection and hepatic fibrosis research.

Molecular Formula C13H8O6
Molecular Weight 260.20 g/mol
CAS No. 2980-32-7
Cat. No. B1670239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylbellidifolin
CAS2980-32-7
SynonymsDemethylbellidifolin;  BRN 0286545;  BRN-0286545;  BRN0286545;  CCRIS 3853.
Molecular FormulaC13H8O6
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1O)C(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C13H8O6/c14-5-3-8(17)10-9(4-5)19-13-7(16)2-1-6(15)11(13)12(10)18/h1-4,14-17H
InChIKeyMPXAWSABMVLIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Demethylbellidifolin (CAS 2980-32-7): A Tetrahydroxyxanthone with Multi-Target Pharmacological Profile


Demethylbellidifolin (1,3,5,8-tetrahydroxyxanthone; DMB) is a naturally occurring xanthone characterized by four hydroxy substitutions at positions 1, 3, 5, and 8 on the xanthone core [1]. As a tetrol member of the xanthone class, this compound is biosynthesized in Gentianaceae species including Swertia spp. and Gentianella spp. [2]. DMB exhibits pleiotropic bioactivities encompassing aldose reductase inhibition, antioxidant/radical scavenging effects, and antispasmodic action [1].

Why Xanthone-Class Compounds Cannot Be Interchanged: Structural Determinants of Demethylbellidifolin Differentiation


Within the xanthone natural product family, subtle variations in hydroxylation and methoxylation patterns profoundly alter target engagement profiles and potency. Demethylbellidifolin (1,3,5,8-tetrahydroxyxanthone) differs from bellidifolin (1,5,8-trihydroxy-3-methoxyxanthone) by a single 3-OH versus 3-OCH3 substitution, yet this minimal structural divergence yields measurable differences in antioxidant efficacy, enzyme inhibition potency, and functional radioprotective outcomes [1]. Swertianolin (a 1-O-glucoside conjugate) and norswertianolin (an alternative hydroxylation isomer) exhibit distinct potency rank orders across multiple assays, confirming that generic "xanthone" categorization cannot predict performance in specific research applications [1][2]. The following evidence establishes where DMB offers quantifiable advantages or distinct properties relative to its closest analogs.

Demethylbellidifolin Comparative Efficacy Data: Quantified Differentiation from Closest Xanthone Analogs


Aldose Reductase Inhibition: DMB Outperforms All Tested Genus Swertia Xanthones

Demethylbellidifolin (DMB) exhibited the most potent aldose reductase (AR) inhibitory activity among multiple xanthones isolated from Swertia species. When screened head-to-head against human recombinant AR, DMB achieved an IC50 of 1.29 ± 0.16 μM, surpassing all other tested xanthone derivatives from the same genus [1]. This quantitative advantage positions DMB as the preferred xanthone candidate for polyol pathway-targeted research in diabetic complication models.

Aldose Reductase Inhibition Diabetic Complications Polyol Pathway

Antifungal Activity: DMB and Bellidifolin Show Equivalent MIC Against Dermatophytes, But DMB Differs in Antimicrobial Spectrum

In antifungal screening against dermatophyte strains, demethylbellidifolin (4) and bellidifolin (5) demonstrated identical MIC values of 50 μg/mL, while swerchirin (3) was twofold less potent with an MIC of 100 μg/mL [1]. However, additional studies indicate that DMB exhibits antimicrobial activity where bellidifolin and isobellidifolin are inactive, with DMB identified among active compounds from bioactive fractions while bellidifolin was explicitly noted as lacking antimicrobial activity in that system [2]. This divergent spectrum suggests that the 3-OH substitution in DMB may confer distinct target engagement not achievable with the 3-OCH3-bearing bellidifolin.

Antifungal Dermatophyte Antimicrobial

Antioxidant Capacity: DMB Demonstrates High DPPH and FRAP Activity Comparable to Bellidifolin

Demethylbellidifolin (4) demonstrated high antioxidant activity in both DPPH radical scavenging and ferric-reducing antioxidant power (FRAP) assays at 200 μg/mL, alongside bellidifolin (5) and isobellidifolin (6) [1]. In a separate chemiluminescent antioxidant assay comparing six xanthone derivatives, DMB and bellidifolin exhibited distinct antioxidant activity profiles, confirming that while both compounds possess antioxidant capacity, they are not functionally interchangeable [2].

Antioxidant Free Radical Scavenging DPPH FRAP

Radioprotective Profile: DMB Aglycone Exhibits Distinct Micronucleus Reduction and Proapoptotic Effects Versus Glucosides

Among four isolated polyphenolic constituents tested for radioprotection in γ-irradiated human lymphocytes, demethylbellidifolin (1) exhibited a distinct profile relative to its glucosylated derivatives and bellidifolin glucoside. The effectiveness in micronucleus frequency reduction followed the rank order: swertisin (4) > bellidifolin 8-O-glucoside (3) > demethylbellidifolin 8-O-glucoside (2) > demethylbellidifolin (1) . Notably, DMB aglycone had no proapoptotic effect, whereas bellidifolin 8-O-glucoside (3) demonstrated the strongest apoptosis induction among tested compounds, with order 3 > 2 > 4 . Anti-lipoperoxidant activity followed the order 2 > 4 > 1, with bellidifolin glucoside (3) slightly increasing malondialdehyde levels .

Radioprotection Micronucleus γ-Irradiation Genotoxicity

Cardiomyocyte Protection: DMB and Bellidifolin Both Activate Nrf2/ARE Pathway but DMB Uniquely Preserves Endothelial Function via ADMA Reduction

In H9c2 cardiomyocyte oxidative injury models, both demethylbellidifolin (3) and bellidifolin (4) demonstrated protective effects against H2O2-induced apoptosis and significantly increased HO-1 and GCLC transcription, indicating Nrf2/ARE pathway activation [1]. However, DMB possesses a distinct and unique endothelial protective mechanism not reported for bellidifolin: DMB preserves endothelial function by reducing asymmetric dimethylarginine (ADMA) levels via increased dimethylarginine dimethylaminohydrolase (DDAH) activity through inhibition of lipid peroxidation [2]. This dual-target profile (cardiomyocyte Nrf2 activation plus endothelial ADMA/DDAH modulation) is currently documented only for DMB among closely related xanthones.

Cardioprotection Endothelial Function Nrf2 Oxidative Stress

Oxidative Neuroprotection: DMB Shows Optimal Protective Concentration Distinct from Bellidifolin and Swertianolin

In a bioassay-guided fractionation study using PC12 neuronal cells challenged with H2O2-induced oxidative damage, demethylbellidifolin (compound 2) exhibited protective effects in a dose-dependent manner from 3.125 to 50.000 μmol/L [1]. Notably, each xanthone demonstrated a distinct optimal protective concentration: DMB achieved strongest protection at 50 μmol/L, bellidifolin (compound 1) also at 50 μmol/L, swertianolin (compound 3) at 25 μmol/L, and norswertianolin (compound 5) at 3.125 μmol/L [1]. This divergent concentration-response profile indicates that structurally similar xanthones engage neuroprotective mechanisms with differing potency thresholds.

Neuroprotection Oxidative Stress PC12 Cells Xanthone

Demethylbellidifolin Optimal Procurement and Research Application Scenarios


Diabetic Complication Research: Polyol Pathway Modulation with Maximal AR Inhibition

Demethylbellidifolin is the optimal xanthone selection for aldose reductase (AR) inhibition studies requiring maximum target engagement at minimal concentration. With an IC50 of 1.29 ± 0.16 μM against human recombinant AR—the strongest among Swertia genus xanthones screened [1]—DMB enables researchers to investigate polyol pathway modulation in diabetic nephropathy, neuropathy, and retinopathy models with reduced compound consumption. The compound has been validated in db/db diabetic mouse models where it reduced blood glucose and improved renal function markers, providing a translational bridge from in vitro AR inhibition to in vivo complication amelioration [1]. Procure DMB when experimental design demands the most potent naturally-derived AR inhibitor among the Gentianaceae xanthone family.

Endothelial and Cardiovascular Protection Research Requiring Dual Cardiomyocyte-Vascular Activity

For cardiovascular pharmacology studies examining both myocardial protection and endothelial function preservation, DMB provides a unique dual-mechanism profile. In cardiomyocytes, DMB activates the Nrf2/ARE pathway, upregulating HO-1 and GCLC to protect against oxidative injury [1]. Concurrently, in endothelial models, DMB uniquely reduces ADMA levels via DDAH activation—a mechanism not documented for bellidifolin or other related xanthones [2]. This dual activity makes DMB the preferred single-compound tool for investigating integrated cardiovascular protection, avoiding the need to procure multiple xanthones for comprehensive mechanistic studies. DMB has also demonstrated prevention of nitroglycerin tolerance via ALDH2 activity improvement [3].

Radioprotection Research Requiring Non-Apoptotic Xanthone Controls

In radioprotection and genotoxicity studies using γ-irradiated human lymphocyte models, DMB aglycone exhibits a uniquely non-proapoptotic profile among tested xanthone derivatives [1]. When experimental design requires a xanthone compound that does not induce apoptosis in lymphocyte populations—such as control experiments for mechanism-of-action studies or combinatorial radioprotection screening—DMB aglycone is the appropriate selection over its 8-O-glucoside derivative or bellidifolin 8-O-glucoside, both of which demonstrate significant proapoptotic effects [1]. Additionally, DMB serves as an essential comparator for structure-activity relationship (SAR) studies distinguishing aglycone versus glucoside effects on micronucleus formation and lipid peroxidation.

Hepatic Stellate Cell Activation and Antifibrotic Mechanism Studies

DMB has documented inhibitory effects on hepatic stellate cell (HSC) proliferation and activation, with studies demonstrating efficacy at concentrations of 1, 3, or 10 μM in rat HSC-T6 cells [1]. This activity positions DMB as a validated tool compound for liver fibrosis research, particularly in models investigating the transition from quiescent to activated HSC phenotypes. While comparative data against other xanthones in this specific assay are limited, the combination of HSC inhibition with DMB's established antioxidant and endothelial protective properties makes it suitable for multi-faceted hepatic disease models where oxidative stress, vascular dysfunction, and fibrogenesis intersect [2]. Procure DMB for translational liver research requiring a compound with both direct anti-fibrotic potential and ancillary vascular/antioxidant support.

Technical Documentation Hub

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